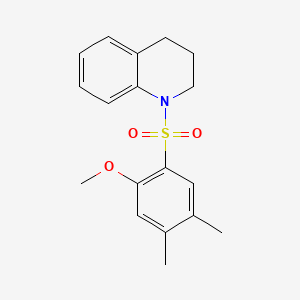

1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with a methoxy and dimethylbenzenesulfonyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

The synthesis of 1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

Introduction of the Methoxy and Dimethylbenzenesulfonyl Groups: This step involves the sulfonylation of the tetrahydroquinoline core using 2-methoxy-4,5-dimethylbenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the generated hydrochloric acid.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced tetrahydroquinoline derivatives.

Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The methoxy and dimethylbenzenesulfonyl groups play a crucial role in binding to target molecules, influencing their activity. The compound may act as an inhibitor or activator of specific enzymes or receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:

2-methoxy-4,5-dimethylbenzenesulfonyl chloride: This compound is a precursor in the synthesis of the target compound and shares similar functional groups.

1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-2-methyl-1H-imidazole: This compound has a similar sulfonyl group but differs in the core structure, which is an imidazole instead of a tetrahydroquinoline.

1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole: This compound also contains the sulfonyl group but has an indole core structure.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical properties and reactivity.

Biological Activity

1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is a synthetic compound with potential biological activities that have garnered attention in recent pharmacological research. This compound belongs to a class of tetrahydroquinoline derivatives known for their diverse pharmacological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C18H23NO3S, and it has a molecular weight of approximately 345.45 g/mol. The structure features a tetrahydroquinoline core substituted with a sulfonyl group derived from 2-methoxy-4,5-dimethylbenzenesulfonic acid. This unique combination of functional groups contributes to its biological activity.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound against various cancer cell lines. The compound demonstrated significant growth inhibition in breast cancer cell lines such as MDA-MB-468 and MCF-7. The growth inhibitory concentration (GI50) values were recorded below 10 µM for several derivatives in these studies.

Table 1: Growth Inhibition Data Against Cancer Cell Lines

These findings indicate that the compound may act as an effective inhibitor of tumor growth and could be further explored for its therapeutic potential in cancer treatment.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary results suggest that it exhibits moderate antibacterial effects against various strains of bacteria. The mechanism appears to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. For example, inhibition of the EGFR signaling pathway has been proposed as a mechanism for its anticancer effects.

Case Studies

Several case studies have highlighted the potential applications of this compound in pharmacology:

- Study on MDA-MB-468 Cells : A study demonstrated that this compound showed stronger activity than gefitinib against MDA-MB-468 cells, indicating its potential as an alternative treatment option for triple-negative breast cancer.

- Synergistic Effects : Research indicated that when combined with other chemotherapeutic agents like gefitinib, the compound exhibited synergistic effects that enhanced overall efficacy against resistant cancer cell lines.

Properties

IUPAC Name |

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-3,4-dihydro-2H-quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-13-11-17(22-3)18(12-14(13)2)23(20,21)19-10-6-8-15-7-4-5-9-16(15)19/h4-5,7,9,11-12H,6,8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUSZPFGKQXLKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCCC3=CC=CC=C32)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49643975 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.